2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide
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Overview
Description
2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazine ring fused with a pyrrole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-propanal: Shares structural similarities but differs in functional groups.
Phenoxy acetic acid derivatives: Similar in terms of functional group diversity but different core structures.
Uniqueness
2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide is unique due to its fused pyrazine-pyrrole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c1-8(2)15-3-4-16-9(7-15)5-10(12(16)18)14-11(17)6-13/h8-10H,3-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXROWBJGGPGQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN2C(C1)CC(C2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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